18:1 DGS, 1,2-dioleoyl-sn-glycero-3-succinate, chloroform

Übersicht

Beschreibung

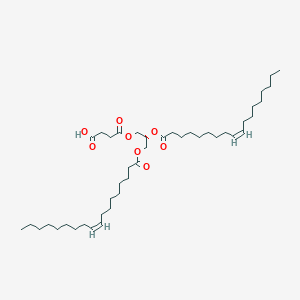

1,2-Dioleoyl-sn-glycero-3-succinate, commonly referred to as 18:1 DGS, is a non-phospholipid compound that contains double oleoyl chains. These chains form stable fluidic bilayers, making it a significant molecule in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-dioleoyl-sn-glycero-3-succinate involves the esterification of glycerol with oleic acid, followed by the succinylation of the resulting diacylglycerol. The reaction conditions typically include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reactions are carried out under reflux conditions to ensure complete esterification and succinylation .

Industrial Production Methods: Industrial production of 1,2-dioleoyl-sn-glycero-3-succinate involves large-scale esterification and succinylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions: 1,2-Dioleoyl-sn-glycero-3-succinate undergoes various chemical reactions, including:

Oxidation: The oleoyl chains can be oxidized to form epoxides or hydroxylated derivatives.

Reduction: The double bonds in the oleoyl chains can be reduced to form saturated derivatives.

Substitution: The succinate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or osmium tetroxide are commonly used under mild conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction reactions.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Epoxides, hydroxylated derivatives.

Reduction: Saturated derivatives.

Substitution: Amine or thiol-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

1,2-Dioleoyl-sn-glycero-3-succinate has a wide range of applications in scientific research:

Chemistry: Used in the preparation of liposomes and other lipid-based delivery systems.

Biology: Employed in the study of membrane dynamics and protein-lipid interactions.

Medicine: Utilized in drug delivery systems, particularly for targeting specific tissues or cells.

Industry: Applied in the formulation of cosmetics and personal care products due to its emulsifying properties.

Wirkmechanismus

The mechanism of action of 1,2-dioleoyl-sn-glycero-3-succinate involves its ability to form stable bilayers and interact with various biomolecules. The oleoyl chains provide fluidity to the bilayers, while the succinate group can interact with proteins and other molecules. This interaction is crucial for its role in drug delivery and membrane studies .

Vergleich Mit ähnlichen Verbindungen

1,2-Dioleoyl-sn-glycero-3-phosphate: Another lipid molecule with similar oleoyl chains but with a phosphate group instead of succinate.

1,2-Dioleoyl-sn-glycero-3-succinate (nickel salt): A conjugated phospholipid containing nickel, used in structural biology.

1,2-Dioleoyl-sn-glycero-3-succinate (cobalt salt): Similar to the nickel salt variant but contains cobalt.

Uniqueness: 1,2-Dioleoyl-sn-glycero-3-succinate is unique due to its non-phospholipid nature and its ability to form stable fluidic bilayers. This property makes it particularly useful in applications requiring stable and flexible lipid bilayers .

Biologische Aktivität

1,2-Dioleoyl-sn-glycero-3-succinate (18:1 DGS) is a non-phospholipid compound characterized by its dual oleoyl chains. It has gained attention in biochemical research due to its unique properties that facilitate the formation of stable lipid bilayers, making it valuable in various applications, including drug delivery systems and membrane dynamics studies. This article reviews the biological activity of 18:1 DGS, focusing on its interactions with proteins, membrane dynamics, and implications for cellular processes.

- Chemical Formula : C₄₃H₇₆O₈

- CAS Number : 127640-49-7

- Molecular Weight : 734.0 g/mol

- Appearance : Typically provided in chloroform as a solution.

18:1 DGS interacts with proteins and cellular membranes through several mechanisms:

- Membrane Stabilization : The fluidic bilayers formed by 18:1 DGS enhance the stability of membrane structures, which is crucial for various cellular functions.

- Protein Binding : It has been shown to facilitate the binding of proteins to membranes, influencing their activity and localization within cells.

Protein Interactions

Research indicates that 18:1 DGS can significantly affect protein behavior in membrane environments. For example:

- Drp1 GTPase Activity : In studies involving dynamin-related protein 1 (Drp1), it was found that liposomes containing DGS-NTA could recruit Drp1 effectively, suggesting a higher affinity compared to other lipids like cardiolipin. This interaction is critical for mitochondrial fission processes .

Membrane Dynamics

The compound plays a vital role in membrane dynamics, particularly in the reconstitution of lipid bilayers:

- Phase Separation : 18:1 DGS has been utilized in studies examining phase-separated signaling clusters and actin polymerization. Its ability to form stable lipid structures aids in creating environments conducive to these biological processes .

Study on Lipid Bilayer Formation

A study demonstrated that incorporating varying concentrations of 18:1 DGS into lipid mixtures significantly influenced the mechanical properties and stability of the resulting bilayers. The findings indicated that higher concentrations led to increased bilayer stability and enhanced protein interactions .

Impact on Cellular Processes

In another investigation, the effects of 18:1 DGS on cell signaling pathways were assessed. The results showed that it could modulate signaling pathways through its interactions with specific membrane proteins, thereby influencing cellular responses to external stimuli .

Data Tables

| Property | Value |

|---|---|

| Chemical Name | 1,2-Dioleoyl-sn-glycero-3-succinate |

| CAS Number | 127640-49-7 |

| Molecular Weight | 734.0 g/mol |

| Solubility | Soluble in chloroform |

| Typical Use | Liposome preparation |

Eigenschaften

IUPAC Name |

4-[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H76O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(46)49-37-39(38-50-42(47)36-35-40(44)45)51-43(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,39H,3-16,21-38H2,1-2H3,(H,44,45)/b19-17-,20-18-/t39-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZGIZLLBNVAMQT-NYVOMTAGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCC(=O)O)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COC(=O)CCC(=O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H76O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50677180 | |

| Record name | 4-[(2R)-2,3-Bis{[(9Z)-octadec-9-enoyl]oxy}propoxy]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

721.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127640-49-7 | |

| Record name | 4-[(2R)-2,3-Bis{[(9Z)-octadec-9-enoyl]oxy}propoxy]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.